Neodymium oxide

Vue d'ensemble

Description

It forms very light grayish-blue hexagonal crystals . Neodymium oxide is a rare earth metal oxide and is part of the lanthanide series. It is known for its unique optical and magnetic properties, making it valuable in various industrial and scientific applications .

Mécanisme D'action

Target of Action

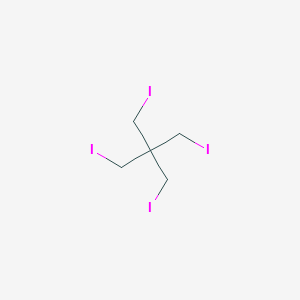

Neodymium oxide (Nd2O3) is a chemical compound composed of neodymium and oxygen . It is primarily used to dope glass, make solid-state lasers, and color glasses and enamels . It is also used as a polymerization catalyst . The primary targets of Nd2O3 are therefore these materials and processes.

Mode of Action

Nd2O3 interacts with its targets through various mechanisms. For instance, when used to dope glass, Nd2O3 changes the color of the glass. This is because neodymium-doped glass absorbs yellow and green light, causing the glass to appear purple . Some neodymium-doped glass is dichroic, meaning it changes color depending on the lighting .

Biochemical Pathways

For example, a study found that Nd2O3 nanoparticles could inhibit human breast cancer cells . .

Pharmacokinetics

It is known that nd2o3 is insoluble in water but soluble in acid . This suggests that its bioavailability may be influenced by the pH of its environment.

Result of Action

The effects of Nd2O3’s action depend on its application. In the context of glass doping, the result is a change in the color of the glass . In the context of cancer treatment, the desired result is the inhibition of cancer cell growth .

Action Environment

The action, efficacy, and stability of Nd2O3 can be influenced by various environmental factors. For example, the solubility of Nd2O3 in water is very low, but it can dissolve in acid . This means that the pH of the environment can affect the action of Nd2O3. Additionally, the temperature can affect the crystal structure of Nd2O3 , which may in turn influence its properties and actions.

Analyse Biochimique

Biochemical Properties

Neodymium oxide enters the human body primarily through the respiratory system in the form of fine particles or aerosol and then circulates to various tissues and organs through the blood

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in a study on mice exposed to this compound, it was found that the compound damaged testis and sperm morphology, significantly decreased the number of sperm, and deformed the sperm head and tail .

Molecular Mechanism

Rna-seq analysis showed that the expression level of mRNA/miRNA/circRNA/lncRNA in the testicular tissue of mice exposed to this compound is abnormal . This suggests that this compound may exert its effects at the molecular level by altering gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in the aforementioned study on mice, the researchers observed long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In the study on mice, the researchers observed toxic effects at high doses

Metabolic Pathways

Given its wide distribution in the body after inhalation , it is likely that it interacts with various enzymes and cofactors and may affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues via the blood after inhalation

Subcellular Localization

Given its wide distribution in the body and its observed effects on cellular function , it is likely that it is localized to specific compartments or organelles within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium oxide can be synthesized through several methods, including the sol-gel method, calcination of neodymium oxalate, and direct decomposition of incubated complexes .

Calcination of Neodymium Oxalate: Neodymium oxalate is heated in a microwave field at 900°C for 2 hours, resulting in this compound with uniform particle size and morphology.

Direct Decomposition: Incubated complexes of neodymium are decomposed at 450°C in a static air atmosphere to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of neodymium from minerals such as monazite and bastnasite, followed by purification and conversion to this compound through processes like liquid-liquid separation or ion-exchange techniques .

Analyse Des Réactions Chimiques

Neodymium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: this compound can be oxidized to form higher oxides under specific conditions.

Reduction: It can be reduced to neodymium metal using reducing agents such as calcium or lithium.

Substitution: this compound reacts with acids to form neodymium salts. For example, it reacts with hydrochloric acid to form neodymium chloride and water.

Common Reagents and Conditions:

Oxidation: High temperatures and oxidizing agents.

Reduction: Reducing agents like calcium or lithium at elevated temperatures.

Substitution: Acids such as hydrochloric acid, sulfuric acid, or nitric acid.

Major Products Formed:

Oxidation: Higher oxides of neodymium.

Reduction: Neodymium metal.

Substitution: Neodymium salts such as neodymium chloride, neodymium sulfate, and neodymium nitrate.

Applications De Recherche Scientifique

Neodymium oxide has a wide range of scientific research applications :

Chemistry: Used as a catalyst and catalyst support in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its applications in medical imaging and as a component in certain medical devices.

Industry: Utilized in the production of high-strength permanent magnets, sintering additives, coloring agents for glass and ceramics, and dopants for high-efficiency solid-state lasers.

Comparaison Avec Des Composés Similaires

Neodymium oxide can be compared with other rare earth metal oxides such as praseodymium oxide, promethium oxide, and samarium oxide .

Praseodymium Oxide (Pr₂O₃): Similar in structure and properties but has different optical characteristics.

Promethium Oxide (Pm₂O₃): Radioactive and less commonly used due to its scarcity.

Samarium Oxide (Sm₂O₃): Used in different applications such as neutron capture and as a catalyst in organic synthesis.

Uniqueness of this compound: this compound is unique due to its strong magnetic properties, making it essential in the production of high-strength permanent magnets. Its optical properties also make it valuable in coloring glass and ceramics .

Propriétés

IUPAC Name |

neodymium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDDOISOJJCEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

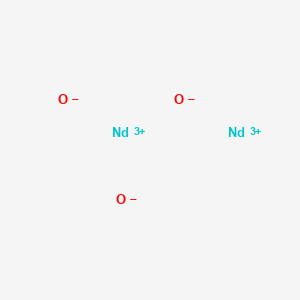

[O-2].[O-2].[O-2].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O3 | |

| Record name | neodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, Blue solid; [Merck Index] Insoluble in water; Soluble in acids; Hygroscopic; Technical grade: brown powder; [Hawley] | |

| Record name | Neodymium oxide (Nd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-97-9 | |

| Record name | Neodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium oxide (Nd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYT3H319PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of neodymium oxide?

A1: The molecular formula of this compound is Nd2O3. Its molecular weight is 336.48 g/mol.

Q2: What are some notable physical and chemical properties of Nd2O3?

A2: this compound is a blue powder at room temperature. It is insoluble in water but soluble in acids. Nd2O3 exhibits interesting optical properties, including the ability to absorb yellow light. [] It can exist in different crystal structures, with the hexagonal structure being the most common. []

Q3: How does the crystal structure of Nd2O3 impact its properties?

A3: Different crystal structures of Nd2O3 can exhibit varying physical and chemical properties, influencing their suitability for specific applications. For example, the thermal stability of neodymium chromate (VI) formed during the reaction of Nd2O3 with chromium oxide was found to be higher than its solution-synthesized counterpart, potentially due to structural differences. []

Q4: What are some common applications of this compound?

A4: this compound is used in various applications, including:

- Permanent Magnets: A key component of high-power neodymium-iron-boron (NdFeB) magnets used in electric motors, wind turbines, and hard disk drives. []

- Specialized Glass: Doping glass with Nd2O3 can produce color-corrected glass with reduced glare, potentially improving headlight, rearview mirror, and windshield safety in vehicles. []

- Catalysts: Nd2O3 demonstrates catalytic activity in various reactions, including the oxidative coupling of methane to produce higher hydrocarbons like ethylene and ethane. []

- Electronics: Potential applications in microelectronics, particularly as a radiation-sensitive material for radiation sensors due to its electrical properties being affected by radiation exposure. []

- Optical Coatings: Used in anti-reflection coatings for optical devices. []

Q5: What methods are used to synthesize large-particle this compound?

A5: Large particle Nd2O3 can be synthesized using methods like:

- Oxalic Acid Precipitation: Utilizing oxalic acid as a precipitator and controlling factors like reaction temperature, stirring velocity, feeding speed, and aging time. []

- Ammonium Bicarbonate Precipitation: Reacting a neodymium chloride solution with ammonium bicarbonate, followed by washing, filtering, drying, and firing the precipitate. [, ]

Q6: How does the choice of precipitation agent and reaction conditions affect the properties of the final Nd2O3 product?

A6: The choice of precipitation agent and reaction conditions can significantly influence the particle size, morphology, and purity of the final Nd2O3 product. For instance, using a stripping solution containing residual organic phases during oxalic acid precipitation can lead to larger particle sizes. [] Similarly, controlling the precipitation temperature and concentration of neodymium carbonate is crucial for obtaining flaky Nd2O3 with desired particle sizes. []

Q7: How is the purity of this compound assessed?

A7: Various analytical techniques are employed to assess the purity of Nd2O3, including:

- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): This technique allows for the determination of trace amounts of rare earth impurities in Nd2O3 samples. []

- X-Ray Diffraction (XRD): XRD helps identify the crystalline phases present in the sample, ensuring the desired Nd2O3 structure is obtained. [, , , , ]

- Scanning Electron Microscopy (SEM): Provides information about the morphology and particle size of the Nd2O3 material. [, , ]

Q8: What are the known toxicological effects of this compound?

A8: Research suggests that intratracheal instillation of Nd2O3 particles can cause lung injury in rats, characterized by inflammation, cell nodule formation, and potential long-term effects. [, , ] The particles were also found to redistribute to the liver, kidney, and brain after entering the respiratory tract. []

Q9: Are there environmental concerns related to the production and disposal of this compound?

A9: Yes, the current industrial production of neodymium metal, often involving the electrolysis of Nd2O3 in fluoride-based molten salts, carries environmental risks due to the potential release of greenhouse gases and harmful perfluorocarbons (PFCs). [, ] Developing more sustainable and environmentally friendly production methods, such as using chloride-based molten salts, is an active area of research. [, ] Additionally, recycling and waste management strategies for NdFeB magnets and other Nd2O3-containing products are crucial to address resource scarcity and minimize environmental impact. [, ]

Q10: What are some promising areas for future research on this compound?

A10: Future research on this compound can focus on:

- Sustainable Production: Developing environmentally friendly and cost-effective methods for producing Nd2O3 and neodymium metal, such as refining chloride-based molten salt electrolysis. [, ]

- Enhancing Catalytic Properties: Exploring new catalytic applications for Nd2O3 and optimizing existing ones, particularly in reactions relevant to energy and environmental sustainability. []

- Improving Biocompatibility: Investigating ways to enhance the biocompatibility and safety of Nd2O3 nanoparticles for potential biomedical applications, such as in drug delivery or biosensing. []

- Recycling and Resource Recovery: Developing efficient and economically viable methods for recycling Nd2O3 from end-of-life products like NdFeB magnets to ensure resource sustainability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

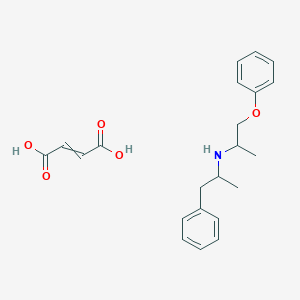

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B73650.png)

![[1,1'-Binaphthalene]-4,4'-diol](/img/structure/B73656.png)